1,3-Dinitro-5-nitroso-1,3,5-triazinane
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Overview
Description
1,3-dinitro-5-nitroso-1,3,5-triazinane is a member of 1,3,5-triazinanes, a N-nitro compound and a nitrosamine.
Scientific Research Applications
Thermal Reactivity Studies
Research has explored the thermal reactivity of compounds including 1,3-dinitro-5-nitroso-1,3,5-triazinane, revealing high reactivity in mixtures with ammonium nitrate. These findings are significant for understanding the stability and reactivity of such compounds under varying thermal conditions (Zeman et al., 2005).
Biodegradation and Environmental Impact
Studies have investigated the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX), which is structurally related to 1,3-dinitro-5-nitroso-1,3,5-triazinane. These studies focus on the degradation pathways and environmental fate of these compounds, providing insights into the ecological impact of such chemicals (Hawari et al., 2000).
Degradation using Nanoparticles
Research has been conducted on the degradation of RDX using zerovalent iron nanoparticles. This study is relevant for understanding how similar compounds like 1,3-dinitro-5-nitroso-1,3,5-triazinane might be effectively broken down using advanced nanotechnological methods (Naja et al., 2008).
Microbial Degradation and Toxicity
A thorough review of the microbial degradation and toxicity of RDX, a compound closely related to 1,3-dinitro-5-nitroso-1,3,5-triazinane, offers insights into the potential environmental and health risks associated with these types of compounds (Khan et al., 2012).
Nitrosative Cleavage Studies
Research into the nitrosative cleavage of related compounds provides an understanding of the chemical reactions and stability of nitro- and nitroso-compounds under specific conditions, which is crucial for handling and application in various scientific contexts (Bonner et al., 1974).
Adsorption and Environmental Remediation
Studies on the adsorption of RDX and its metabolites onto activated carbon shed light on potential methods for removing such compounds from contaminated environments, which is relevant for environmental cleanup efforts involving 1,3-dinitro-5-nitroso-1,3,5-triazinane (Morley & Fatemi, 2010).
properties
CAS RN |
5755-27-1 |
---|---|
Product Name |
1,3-Dinitro-5-nitroso-1,3,5-triazinane |
Molecular Formula |
C3H6N6O5 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
1,3-dinitro-5-nitroso-1,3,5-triazinane |
InChI |
InChI=1S/C3H6N6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H2 |
InChI Key |
LOSVOOKTCVILPF-UHFFFAOYSA-N |
SMILES |
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])N=O |
Canonical SMILES |
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])N=O |
synonyms |
DNX compound hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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